6-Aminoquinoline-5-carbonitrile

Description

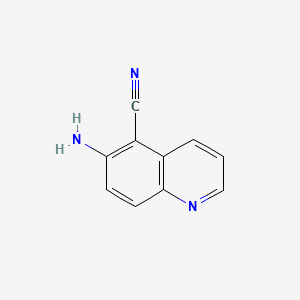

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCIBXGKTGBHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C#N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363650 | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-51-5 | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminoquinoline-5-carbonitrile chemical properties and structure

An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered interest within the scientific community. Its structure, which integrates a quinoline core with reactive amino and nitrile functional groups, makes it a valuable intermediate and building block in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for chemical modification and the development of novel derivatives. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. An amino group (-NH₂) is attached at the 6-position and a nitrile group (-C≡N) at the 5-position of this quinoline core. This arrangement of an electron-donating amino group and an electron-withdrawing nitrile group on the benzenoid part of the quinoline ring significantly influences the molecule's electronic properties and reactivity.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54398-51-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇N₃ | [1][5][6] |

| Molecular Weight | 169.187 g/mol | [1] |

| 2D Structure | ||

| SMILES | C1=CC2=C(C=CC(=C2C#N)N)N=C1 | [1][2][5] |

| InChIKey | PYCIBXGKTGBHHF-UHFFFAOYSA-N | [1][2][5] |

| Predicted XlogP | 1.8 | [5] |

| Appearance | Solid, crystalline powder | [7] |

| Solubility | Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water. | [8][9][10] |

Spectroscopic Analysis

The structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The carbon NMR spectrum would reveal the chemical shifts for the ten carbon atoms, including the characteristic signal for the nitrile carbon.[11][12]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.[5]

Synthesis and Reactivity

The synthesis of 6-aminoquinoline derivatives can be approached through various synthetic strategies, often involving the construction of the quinoline ring as a key step. A common method for quinoline synthesis is the Skraup reaction. A plausible synthetic pathway for this compound could involve the synthesis of a substituted nitroquinoline, followed by the reduction of the nitro group to an amino group.[13][14]

Below is a generalized workflow for the synthesis of a 6-aminoquinoline derivative.

Caption: Generalized Synthetic Workflow for 6-Aminoquinolines.

The reactivity of this compound is dictated by its three main components: the amino group, the nitrile group, and the quinoline ring. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization. The quinoline ring itself can participate in electrophilic substitution reactions.

Applications in Research and Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Derivatives of 6-aminoquinoline have been investigated for various biological activities, including potential use as antimalarial and antibacterial agents.[13][15][16] The presence of the amino and nitrile groups in this compound makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.

The potential applications stem from its role as a molecular building block, as illustrated below.

Caption: Role as a Versatile Building Block.

-

Drug Discovery : The molecule can serve as a scaffold for developing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.[17] The amino group provides a handle for attaching different pharmacophores to explore structure-activity relationships.

-

Materials Science : Quinoline derivatives are often fluorescent, making them candidates for the development of optical materials, sensors, and bioimaging agents.[10][18][19][20] The nitrile group can also influence the electronic properties of materials.

-

Chemical Synthesis : It serves as a key intermediate for creating more complex heterocyclic systems.[10][18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, related aminoquinolines are classified as harmful if swallowed and can cause skin and eye irritation.[21][22][23][24]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It may be sensitive to air and should be stored under an inert atmosphere.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its structure combines the biologically relevant quinoline scaffold with synthetically tractable amino and nitrile functional groups. This makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in drug discovery, particularly in the development of novel therapeutic agents, as well as in the field of materials science for creating new functional materials. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential in their scientific endeavors.

References

- BLD Pharm. This compound.

- Thermo Fisher Scientific. This compound, 95%, Thermo Scientific. Fisher Scientific.

- ChemicalBook. 6-AMINO-QUINOLINE-5-CARBONITRILE | 54398-51-5.

- PubChem. This compound (C10H7N3). PubChemLite.

- PubChem. This compound.

- This compound - SAFETY D

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

- Fisher Scientific.

- Sigma-Aldrich. 6-Aminoquinoline 98 580-15-4.

- ChemicalBook. 6-Aminoquinoline CAS#: 580-15-4.

- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001).

- ChemBK. 6-amino-5-quinolinecarbonitrile.

- National Center for Biotechnology Inform

- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.

- ChemicalBook. 6-Aminoquinoline | 580-15-4.

- Guidechem. 6-Aminoquinoline - Chemical Dictionary.

- Guidechem. How to synthesize 6-aminoquinoline - FAQ. (2024).

- Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).

- Unlock the Potential of 6-Aminoquinoline: A Versatile Chemical Intermedi

- The Role of 6-Aminoquinoline in Modern Chemical Synthesis.

- Yuan, X. X. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.

- Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223.

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differenti

- 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed.

Sources

- 1. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 2. This compound | C10H7N3 | CID 1507240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 54398-51-5|this compound|BLD Pharm [bldpharm.com]

- 4. 6-AMINO-QUINOLINE-5-CARBONITRILE | 54398-51-5 [chemicalbook.com]

- 5. PubChemLite - this compound (C10H7N3) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 9. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.ca [fishersci.ca]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinoline-5-carbonitrile, registered under CAS number 54398-51-5, is a heterocyclic aromatic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a special focus on its role in the development of next-generation kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol .[1][2] Its structure consists of a quinoline ring system with an amino group at the 6-position and a nitrile group at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 54398-51-5 | [1][2] |

| Molecular Formula | C₁₀H₇N₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | N#Cc1c(N)ccc2cnccc12 | [1] |

| InChI Key | PYCIBXGKTGBHHF-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various classic methodologies, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group, is a particularly relevant approach for constructing the quinoline core of this compound.

A plausible synthetic route to this compound involves the reaction of a suitably substituted 2-aminobenzaldehyde with a reagent that can provide the remaining atoms of the pyridine ring and the nitrile group.

Illustrative Synthetic Workflow (Friedländer Annulation)

Caption: A conceptual workflow for the synthesis of this compound via the Friedländer annulation.

Step-by-Step Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-amino-4-cyanobenzaldehyde (1.0 eq) in ethanol, add acetaldehyde (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The Friedländer synthesis is a robust method for quinoline formation. The use of a catalyst (acid or base) is crucial to promote the initial condensation between the amino group of the benzaldehyde and the carbonyl of the acetaldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons provide valuable information about their electronic environment and spatial relationships. The protons on the pyridine ring (H2, H3, H4) and the benzene ring (H7, H8) will exhibit characteristic splitting patterns. The amino protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The chemical shift of the nitrile carbon will be a key diagnostic peak, typically appearing in the downfield region (around 115-125 ppm). The carbons of the quinoline ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, characteristic of a conjugated nitrile.

-

C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the aromatic quinoline ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 g/mol ). Fragmentation patterns can provide further structural information, with potential losses of HCN (from the nitrile group) and other small neutral molecules.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in numerous approved drugs.[4] The specific substitution pattern of this compound has recently gained significant attention for its role in the development of potent and selective kinase inhibitors.

Case Study: Senexin C - A CDK8/19 Inhibitor

A pivotal study published in the Journal of Medicinal Chemistry identified the quinoline-6-carbonitrile scaffold as a key component in a novel, orally bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), named Senexin C.[1][2][5]

CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

The development of Senexin C involved a structure-guided design approach, where the quinoline-6-carbonitrile core was found to be optimal for binding to the active site of CDK8.[1] This scaffold replaced the quinazoline core of earlier inhibitors, leading to improved potency and metabolic stability.[1]

Caption: A simplified workflow illustrating the role of the quinoline-6-carbonitrile scaffold in the development of Senexin C.

The amino group at the 6-position and the nitrile group at the 5-position of the quinoline ring are critical for the inhibitor's activity. The amino group can act as a hydrogen bond donor, while the nitrile group can participate in various non-covalent interactions within the kinase's active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[6] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis, combined with its unique electronic and structural properties, makes it an attractive scaffold for the design of novel therapeutics. The successful development of the CDK8/19 inhibitor Senexin C highlights the significant potential of the this compound core in the discovery of next-generation targeted therapies. As research in this area continues, it is likely that this privileged scaffold will find even broader applications in the development of new and effective treatments for a range of diseases.

References

-

Zhang L, et al. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. 2022;65(4):3420-3433. [Link]

-

This compound. PubChem. [Link]

-

Friedländer Synthesis. Wikipedia. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). National Institutes of Health. [Link]

-

Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

-

Synthesis, antiplasmodial activity and mechanistic studies of pyrimidine-5-carbonitrile and quinoline hybrids. PubMed. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Discovery and history of quinoline carbonitrile compounds

An In-Depth Technical Guide to the Discovery and History of Quinoline Carbonitrile Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a simple fusion of benzene and pyridine, represents one of the most prolific and enduring scaffolds in the landscape of medicinal chemistry and materials science.[1][2][3][4] First isolated from coal tar in 1834, its journey from a byproduct of industrial processes to a cornerstone of modern drug design is a testament to over a century of chemical innovation.[5] This guide delves into a specific, yet profoundly impactful, subclass: the quinoline carbonitriles. The introduction of the carbonitrile moiety, a potent electron-withdrawing group and versatile synthetic handle, marked a pivotal moment in the evolution of quinoline chemistry, unlocking new frontiers in biological activity, particularly in the realm of oncology.[6][7] This document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview, tracing the path from foundational synthetic principles to the targeted therapies of the 21st century.

Part 1: The Genesis - Foundational Syntheses of the Quinoline Core

The story of quinoline carbonitriles begins with the fundamental methods developed to construct the parent quinoline ring. The late 19th century was a golden age for heterocyclic chemistry, yielding a portfolio of named reactions that remain staples in the synthetic chemist's toolkit.[5][8] These classical methods, while often requiring harsh conditions, laid the essential groundwork for all subsequent derivatization and functionalization, including the introduction of the nitrile group.

The primary challenge in quinoline synthesis is the strategic formation of the pyridine ring fused to an existing aniline or aniline precursor. The classical approaches solved this by condensing anilines with three-carbon units, typically derived from dicarbonyl compounds or their equivalents.

| Reaction Name | Year Discovered | Key Reactants | General Product |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines |

| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde or Ketone, Methylene Ketone | Substituted Quinolines |

| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |

| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound with α-Methylene Group | Quinoline-4-carboxylic Acids |

| Gould-Jacobs Reaction | 1939 | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinolines |

These foundational reactions provided the initial access to the quinoline scaffold. The Pfitzinger reaction, for instance, proved particularly valuable as it furnished quinoline-4-carboxylic acids, which are versatile intermediates for further functionalization.[9][10][11][12] The logic behind this method involves the base-catalyzed ring-opening of isatin to an isatinate, which then condenses with an enolizable ketone to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.[9][11]

Visualizing a Classical Pathway: The Pfitzinger Reaction Mechanism

The following diagram illustrates the logical flow of the Pfitzinger reaction. The causality is clear: a strong base is required to initiate the reaction by opening the stable isatin lactam ring, thereby exposing the aniline and keto-acid functionalities necessary for the subsequent condensation and cyclization steps.

Caption: Logical workflow of the Pfitzinger reaction.

Part 2: The Rise of the Nitrile - Synthesis and Strategic Importance

While classical methods provided the quinoline backbone, the direct and efficient synthesis of quinoline carbonitriles required new strategies. The carbonitrile group (-C≡N) is a valuable pharmacophore; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor make it a desirable feature in drug candidates.[13] Furthermore, it serves as a key synthetic intermediate, readily convertible to amines, carboxylic acids, and tetrazoles.

Early approaches often involved multi-step sequences, such as the Sandmeyer reaction on an aminoquinoline precursor. However, the development of one-pot, multi-component reactions (MCRs) in the modern era revolutionized access to these compounds. MCRs allow for the construction of complex molecules like quinoline carbonitriles from simple starting materials in a single, efficient operation, often aligning with the principles of green chemistry.[3]

A prominent example is the four-component synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, an aniline, and a suitable catalyst.[14] The causality of this reaction lies in the sequential formation of a Knoevenagel condensation product (from the aldehyde and malononitrile) and a Schiff base, which then undergo a Michael addition and subsequent cyclization/aromatization cascade to furnish the highly functionalized quinoline product.

Modern Synthetic Evolution: From Classical to Targeted

The evolution from harsh, multi-step classical syntheses to efficient, modern catalytic methods represents a significant leap in chemical technology. This progression enabled the rapid generation of diverse libraries of quinoline carbonitriles for biological screening.

Caption: Evolution of quinoline carbonitrile synthesis.

Part 3: From Scaffold to Drug - Quinoline Carbonitriles in Oncology

The true significance of the quinoline carbonitrile core became evident with its application in anticancer drug discovery.[4][6][15] A key breakthrough was the development of 4-anilinoquinoline-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases.[6]

The design of these inhibitors was a masterful example of scaffold hopping and structure-based drug design. Researchers took inspiration from the approved 4-anilinoquinazoline EGFR inhibitors, such as Gefitinib and Erlotinib.[6] By replacing the quinazoline core with a quinoline-3-carbonitrile scaffold, they retained the crucial hinge-binding interactions in the ATP-binding pocket of the kinase while exploring new chemical space. The nitrile group at the 3-position was found to be critical for enhancing potency, likely through additional interactions within the active site.

Bioisosteric Inspiration: The Quinazoline to Quinoline Leap

The relationship between the established quinazoline inhibitors and the emergent quinoline carbonitrile series highlights a key strategy in modern drug development: leveraging known pharmacophores to create novel intellectual property with potentially improved properties.

Caption: Logic of developing quinoline carbonitrile inhibitors.

This strategic evolution has led to the discovery of numerous potent antiproliferative agents, with some compounds demonstrating inhibitory activity against multiple kinases, including EGFR, HER-2, and BRAFV600E.[13] The versatility and "druggability" of the quinoline carbonitrile scaffold ensure its continued prominence in the pipeline of next-generation targeted cancer therapies.[6][16]

Part 4: Experimental Protocols

To provide a practical context, this section details representative protocols for both a classical and a modern synthesis relevant to the quinoline carbonitrile field.

Protocol 1: Classical Synthesis of a Quinoline Precursor via Pfitzinger Reaction

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid, a common quinoline derivative that can serve as a precursor for further elaboration. The methodology is self-validating through in-process monitoring and standard purification techniques.

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials:

-

Isatin (5.0 g)

-

Acetophenone (approx. 4.1 mL)

-

Potassium Hydroxide (KOH) pellets (10 g)

-

95% Ethanol

-

Acetic Acid (for neutralization)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Standard reflux apparatus, magnetic stirrer, heating mantle, Büchner funnel, vacuum filtration setup

-

TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality: The strong ethanolic KOH solution is required to effectively catalyze the initial ring-opening of the isatin amide bond.[9]

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes. The mixture's color will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[9]

-

Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. Causality: The elevated temperature is necessary to drive the condensation, cyclization, and dehydration steps to completion.

-

Reaction Monitoring (Self-Validation): Periodically (e.g., every 2-3 hours), take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate to monitor the disappearance of the starting materials and the appearance of the product spot.

-

Workup and Isolation: After the reaction is complete (as determined by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation of the potassium salt of the product.

-

Distill off most of the ethanol solvent. Add deionized water to the residue to dissolve the salt.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted acetophenone or neutral impurities.

-

Collect the aqueous layer and acidify it carefully with acetic acid until the pH is neutral. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Protocol 2: Conceptual Modern Synthesis of a Quinoline Carbonitrile via MCR

This protocol outlines a conceptual workflow for a nanocatalyst-mediated, one-pot, four-component synthesis of a 2-amino-4-phenylquinoline-3-carbonitrile derivative.

Objective: To synthesize a functionalized quinoline carbonitrile in a single step using a green, catalytic method.

Materials:

-

Aniline derivative (1.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium Acetate (1.2 mmol)

-

Magnetic Nanoparticle Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 10 mg)[14]

-

Ethanol (solvent)

-

Ultrasonic bath or microwave reactor

-

Standard reaction vessel, magnetic stirrer

Step-by-Step Methodology:

-

Vessel Charging: In a reaction vessel, combine the aniline derivative (1.0 mmol), benzaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), and the nanocatalyst (10 mg) in ethanol (5 mL). Causality: Ammonium acetate serves as a source of ammonia for the cyclization cascade. The solid acid nanocatalyst provides a high surface area for the reaction, enhancing efficiency and allowing for easy recovery.[14]

-

Reaction Conditions: Place the sealed vessel in an ultrasonic bath or a microwave reactor and irradiate at a specified temperature (e.g., 80 °C) for a short duration (e.g., 30 minutes).[14] Causality: Ultrasonic or microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times compared to conventional reflux.

-

Monitoring: Follow the reaction's progress via TLC analysis.

-

Catalyst Recovery: Upon completion, cool the reaction mixture. Place a strong magnet on the outside of the vessel to immobilize the magnetic nanocatalyst. Decant the supernatant solution. Wash the catalyst with ethanol for reuse.

-

Product Isolation: Evaporate the solvent from the supernatant under reduced pressure. The resulting crude solid is the desired quinoline carbonitrile derivative.

-

Purification (Self-Validation): Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the analytically pure compound. Characterize the final product using NMR and mass spectrometry to confirm its structure.

Conclusion

The journey of quinoline carbonitrile compounds from their conceptual roots in classical 19th-century synthesis to their current status as highly sought-after scaffolds in targeted drug discovery is a powerful narrative of scientific progress. The initial development of robust methods to build the core quinoline ring, though often arduous, provided the essential foundation. The subsequent advent of modern, catalytic, and multi-component reactions dramatically improved accessibility, enabling the rapid exploration of chemical diversity. This, in turn, facilitated the discovery of their profound biological activities, most notably as potent kinase inhibitors in oncology. For researchers today, the quinoline carbonitrile core remains a privileged structure, rich with possibilities and poised for the development of the next generation of precision medicines.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92. [Source not directly available with URL, historical chemical bulletin]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Mishra, P., & Singh, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20853–20881. [Link]

-

Szychowski, K. A., & Lesyk, R. B. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

-

Wikipedia contributors. (n.d.). Friedländer synthesis. Wikipedia. [Link]

-

Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Wikipedia contributors. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

-

Al-Ostoot, F. H., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(19), 6667. [Link]

-

El-Gamal, M. I., et al. (2018). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Medicinal Chemistry. [Link]

-

Al-dujaili, L. J. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 12(1), 17855. [Link]

-

Sharma, A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 13(2), 398. [Link]

-

Sharma, A., et al. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.). Advanced Organic Materials. [Link]

-

Patel, S., & Toliwal, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. iipseries.org [iipseries.org]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-aminoquinoline-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular properties, spectroscopic profile, synthesis, chemical reactivity, and its emerging role as a valuable building block in the creation of novel therapeutic agents.

Core Molecular and Physicochemical Properties

This compound is a substituted quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The presence of both an amino (-NH₂) group at the 6-position and a nitrile (-C≡N) group at the 5-position imparts unique electronic properties and reactivity to the molecule, making it a versatile scaffold in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇N₃ | [1][2][3] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| CAS Number | 54398-51-5 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Not explicitly stated in the provided search results, but related aminoquinolines are often crystalline solids. | |

| Melting Point | 181 °C (Solvent: chloroform) |

Spectroscopic Characterization: A Validating Fingerprint

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A known spectrum for this compound has been reported in the literature, serving as a critical reference for identity confirmation.[4] The spectrum, typically run in a solvent like DMSO-d₆, would show distinct signals for the ten carbon atoms of the quinoline ring system and the nitrile carbon.[4]

-

¹H NMR: The proton NMR spectrum reveals the number and electronic environment of the hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the protons on the quinoline core. The integration of these signals would correspond to the number of protons, and their splitting patterns (e.g., doublets, triplets) would provide information about adjacent protons. The protons of the amino group (-NH₂) would likely appear as a broader signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands:

-

N-H Stretching: The amino group (-NH₂) will typically show one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹. Primary amines often show two bands in this region.

-

C≡N Stretching: The nitrile group (-C≡N) has a very characteristic, sharp absorption band in the region of 2210-2260 cm⁻¹. This is often a clean region of the spectrum, making this peak highly diagnostic.

-

C=C and C=N Stretching: The aromatic quinoline ring will show multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound, approximately 169.18.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Potential fragmentation pathways could involve the loss of small neutral molecules such as HCN (from the nitrile and a ring proton) or NH₂. The stability of the quinoline ring system would likely result in a prominent molecular ion peak.

Synthesis of the this compound Scaffold

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic system. While a specific, detailed protocol for this compound was not found in the provided search results, its synthesis can be logically approached through established methodologies for constructing the quinoline core, followed by or incorporating the introduction of the amino and nitrile functionalities.

Conceptual Synthetic Workflow

A plausible synthetic strategy would involve the construction of a suitably substituted aniline precursor, which can then be cyclized to form the quinoline ring. The choice of reaction (e.g., Skraup, Doebner-von Miller, Friedländer, or Combes synthesis) would depend on the desired substitution pattern and the availability of starting materials.

For instance, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful method for quinoline synthesis. A conceptual workflow for the synthesis of this compound could be as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (General Friedländer Synthesis)

The following is a generalized, illustrative protocol for a Friedländer-type synthesis of a quinoline derivative. Note: This is a representative example and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ortho-aminoaryl aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Methylene Compound: To the stirred solution, add the α-methylene nitrile compound (e.g., malononitrile, 1.1 equivalents).

-

Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid), depending on the specific substrates and desired reaction conditions.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline derivative.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic/transformable nitrile group, makes it a highly attractive building block in medicinal chemistry.

Reactivity of the Amino Group

The 6-amino group is a key handle for derivatization. It can undergo a variety of reactions common to anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Introduction of alkyl groups, though selectivity can be a challenge.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities, providing access to a diverse range of derivatives:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

-

Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.

-

Nucleophilic Addition: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The electron-withdrawing nature of the nitrile group also influences the electronic properties of the quinoline ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Role in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The 6-aminoquinoline substructure, in particular, has been a focus of research. While specific drug development programs centered on this compound are not detailed in the provided search results, derivatives of quinoline-carbonitriles have been investigated for their potential as cytotoxic agents. For example, some novel quinoline derivatives bearing a trimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity.[5]

The strategic placement of the amino and nitrile groups in this compound allows for the systematic exploration of chemical space around the quinoline core, enabling the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, call a poison center or doctor.[1]

Conclusion

This compound is a synthetically versatile molecule with a rich chemical functionality that makes it a valuable intermediate for the synthesis of complex molecular architectures. Its confirmed molecular formula and weight, coupled with a growing understanding of its spectroscopic properties and reactivity, position it as a key building block for researchers in organic synthesis and medicinal chemistry. The quinoline core, decorated with strategically placed amino and nitrile groups, offers multiple avenues for derivatization, making it an attractive scaffold for the development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. 2009;19(24):6939-42.

-

SpectraBase. This compound. Wiley-VCH. [Link]

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

- 1. Quinoline-5-carbonitrile | 59551-02-9 | JCA55102 [biosynth.com]

- 2. 6-Aminoquinoline(580-15-4) 1H NMR [m.chemicalbook.com]

- 3. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile | MDPI [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H7N3 | CID 1507240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 6-Aminoquinoline-5-carbonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Aminoquinoline-5-carbonitrile

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it possesses a structural scaffold known for a wide range of biological activities. The presence of the amino and cyano functionalities at positions 6 and 5, respectively, offers unique electronic properties and potential for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, complete with detailed, field-proven experimental protocols and expert interpretation. While a complete set of publicly available experimental spectra is not consistently found, this guide synthesizes data from analogous structures and spectral databases to provide a robust predictive framework for researchers.

A literature reference for the characterization of this compound is available, and researchers are encouraged to consult it for primary experimental data.[1]

Caption: Expected ¹H-¹H spin-spin couplings for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 122 - 126 |

| C4 | 135 - 140 |

| C4a | 128 - 132 |

| C5 | 95 - 100 |

| C6 | 155 - 160 |

| C7 | 125 - 130 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

| C≡N | 117 - 120 |

Interpretation of the Predicted Spectrum

-

Quaternary Carbons: C4a, C5, C6, and C8a are quaternary carbons and will likely show weaker signals. C5 and C6 will be significantly affected by the substituents. The carbonitrile group will cause an upfield shift for C5, while the amino group will cause a downfield shift for C6.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in the 117-120 ppm range. [2]* Aromatic Carbons: The remaining carbons of the quinoline ring will appear in the typical aromatic region of 115-160 ppm. The specific shifts are influenced by the nitrogen atom and the substituents. [3] Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Weigh approximately 20-30 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

-

Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H spectrometer):

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. A relaxation delay of 2 seconds is standard. [4]

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H (Amino) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Medium to Weak | C-H (Aromatic) | Stretch |

| 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) | Stretch |

| 1620 - 1580 | Strong | C=C, C=N (Quinoline ring) | Stretch |

| 1500 - 1400 | Medium | C=C (Aromatic) | Stretch |

| 1350 - 1250 | Strong | C-N (Aromatic Amine) | Stretch |

| 900 - 675 | Strong | C-H (Aromatic) | Out-of-plane bend |

Interpretation of the Predicted Spectrum

-

N-H Stretching: The primary amino group should exhibit two distinct sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [5]* C≡N Stretching: The most characteristic peak will be a strong and sharp absorption in the 2230-2210 cm⁻¹ range, which is indicative of the nitrile functional group. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber compared to aliphatic nitriles. [6]* Aromatic Region: The C=C and C=N stretching vibrations of the quinoline ring will appear as a series of bands in the 1620-1400 cm⁻¹ region. [7]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N stretching and C-H bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a standard FTIR spectrometer.

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Comments |

| 169 | [M]⁺ | Molecular Ion |

| 142 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 115 | [C₈H₅N]⁺ | Further fragmentation |

Interpretation of the Predicted Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at m/z = 169, corresponding to the molecular weight of C₁₀H₇N₃. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight. [8]* Fragmentation: Under electron ionization (EI), the stable aromatic quinoline core is expected to result in a relatively intense molecular ion peak. [9]Common fragmentation pathways for aromatic nitriles include the loss of HCN (27 Da), which would lead to a fragment ion at m/z 142. [10]Further fragmentation of the quinoline ring system can also occur.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

-

Instrumentation (LC-MS with ESI source):

-

An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source is a standard setup for this type of molecule. [11] * A C18 reversed-phase column is typically used.

-

The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 170.

-

Acquire a full scan mass spectrum over a range of, for example, m/z 50-500.

-

For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

-

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. tsijournals.com [tsijournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminoquinoline-5-carbonitrile as a synthetic intermediate.

An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Strategic Intermediate in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, certain molecular frameworks serve as exceptionally versatile starting points. This compound is a prominent member of this class of "privileged scaffolds." Its strategic importance stems from the unique arrangement of a nucleophilic amino group positioned ortho to an electrophilic nitrile group on the rigid, aromatic quinoline backbone. This arrangement provides a reactive handle for a variety of chemical transformations, most notably for the construction of fused heterocyclic systems. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and practical application of this pivotal intermediate, focusing on the causality behind experimental choices and its role in constructing high-value molecules.

Physicochemical Properties and Spectroscopic Fingerprint

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. All experimental work should begin with a review of its characteristics and safety protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54398-51-5 | [1] |

| Molecular Formula | C₁₀H₇N₃ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Crystalline Solid | |

| Storage Temp. | Inert atmosphere, Room Temperature | [1] |

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The expected spectroscopic data provides a "fingerprint" for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring system, as well as a broad singlet corresponding to the -NH₂ protons. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.

-

¹³C NMR will display distinct peaks for the nine aromatic carbons and a key signal for the nitrile carbon (-C≡N) in the characteristic range of 115-125 ppm.

-

-

Infrared (IR) Spectroscopy: A definitive technique for this molecule, the IR spectrum will prominently feature:

-

A strong, sharp absorption band around 2205-2225 cm⁻¹ , characteristic of the nitrile (C≡N) stretch.

-

Two distinct bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂).

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 169). Analysis of the fragmentation pattern provides further structural confirmation.

Synthesis of the Intermediate

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective approach involves the reduction of a nitro precursor, which is often synthesized via a Skraup-type reaction or a variation thereof. The Skraup reaction is a classic method for synthesizing quinolines.[2][3][4]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Nitroquinoline-5-carbonitrile

This protocol describes the critical final step: the reduction of the nitro group. The choice of stannous chloride (SnCl₂) is deliberate; it is a mild and effective chemoselective reducing agent for aromatic nitro groups that typically does not affect the nitrile functionality.[3]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitroquinoline-5-carbonitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. This step neutralizes the acidic reaction medium and precipitates tin salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is based on its ability to dissolve the product while having minimal miscibility with water.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Core Utility: Annulation to Pyrido[2,3-d]pyrimidines

The primary value of this compound lies in its ability to undergo annulation reactions to form fused heterocyclic systems. The ortho-amino-nitrile motif is a classic precursor for constructing a pyrimidine ring, leading to the formation of the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a cornerstone in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6][7]

The underlying principle is an intramolecular cyclization cascade. The amino group acts as a nucleophile, and the nitrile group, often after activation, serves as the electrophile.

Caption: Reaction pathway from the intermediate to the fused pyrimidine core.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol outlines a common method using formamide, which serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.

-

Setup: Place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Add an excess of formamide. Heat the mixture to a high temperature (typically 180-210 °C) for several hours. The reaction progress should be monitored by TLC.

-

Workup: After completion, cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration.

-

Purification: Wash the collected solid with water and then a cold solvent like ethanol or diethyl ether to remove residual formamide and impurities. If necessary, the product can be further purified by recrystallization.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The pyrido[2,3-d]pyrimidine core synthesized from this compound is a well-established "hinge-binding" motif in kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is a hallmark of diseases like cancer. Quinoline-based structures have been specifically explored as inhibitors of c-Met, EGFR, and CDK kinases.[8][9][10] For instance, derivatives of this core have been developed as potent and selective inhibitors of CDK8/19.[8][9]

The synthesis of these inhibitors often involves further functionalization of the newly formed pyrimidine ring.

Caption: Advanced workflow from intermediate to a final drug-like molecule.

This strategic approach allows chemists to build molecular complexity rapidly. The quinoline portion can occupy one pocket of the enzyme's active site, while the functionalized pyrimidine ring forms critical hydrogen bonds with the "hinge region" of the kinase, and further substituents can be installed to achieve potency and selectivity. The development of quinoline-6-carbonitrile-based inhibitors of CDK8/19, such as Senexin C, exemplifies this powerful strategy in modern medicinal chemistry.[8][9]

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Hazardous Combustion Products: In case of fire, hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is rooted in the predictable and high-yielding reactivity of its ortho-amino-nitrile functionality, which provides a direct and efficient route to the medicinally significant pyrido[2,3-d]pyrimidine scaffold. By understanding the principles behind its synthesis and reactivity, researchers can leverage this intermediate to accelerate the design and development of novel therapeutics and advanced materials, solidifying its position as a cornerstone of modern synthetic chemistry.

References

- Fisher Scientific. (2012, July 12). Safety Data Sheet: 6-Aminoquinoline.

- Thermo Fisher Scientific. (2025, December 26). This compound - Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline.

- ResearchGate. (n.d.). Scheme 3. Synthesis of pyrido[2,3-d:6,5-d']dipyrimidines derivatives (7a-n). [Image].

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Aminoquinoline.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Aminoquinoline.

- Abdel-Aziz, A. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC, NIH.

- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)

- In, Y., et al. (2001). Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents.

- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.

- Chen, L., et al. (n.d.). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central, NIH.

- ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. [Image].

- Guidechem. (2024, February 22). How to synthesize 6-aminoquinoline.

- Angene. (n.d.). The Role of 6-Aminoquinoline in Modern Chemical Synthesis.

- Chen, L., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry.

- BOC Sciences. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).

- ChemicalBook. (2025, July 16). 6-AMINO-QUINOLINE-5-CARBONITRILE.

- Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.

- Klutchko, S., et al. (2002). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Iannelli, P., et al. (n.d.).

- ChemicalBook. (2025, January 27). 6-Aminoquinoline.

- National Center for Biotechnology Information. (n.d.). Quinoline-5-carbonitrile. PubChem Compound Database.

- Chemsrc. (2025, August 22). 6-Aminoquinoline.

- Ghozlan, S. A. S., et al. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.

- National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database.

- Lee, S., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry.

- V. S. G. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

Sources

- 1. 6-AMINO-QUINOLINE-5-CARBONITRILE | 54398-51-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Solubility of 6-Aminoquinoline-5-carbonitrile in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Aminoquinoline-5-carbonitrile in Common Laboratory Solvents

Abstract